1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic compound that combines quinoline, thienopyrimidine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common approach is the condensation of 3,4-dihydro-2H-quinolin-1-one with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 3-ethylthieno[3,2-d]pyrimidine-2,4-dione under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products:
Oxidation: Quinoline N-oxide derivatives
Reduction: Hydroxy derivatives
Substitution: Substituted quinoline or thienopyrimidine derivatives
Scientific Research Applications
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved can vary depending on the biological context and the specific target .
Comparison with Similar Compounds
Quinoline derivatives: Such as 4-hydroxy-2-quinolones.
Thienopyrimidine derivatives: Such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one.
Pyrimidine derivatives: Such as imidazole-containing compounds.
Uniqueness: 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione is unique due to its combination of three distinct heterocyclic moieties, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H19N3O3S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H19N3O3S/c1-2-20-18(24)17-15(9-11-26-17)22(19(20)25)12-16(23)21-10-5-7-13-6-3-4-8-14(13)21/h3-4,6,8-9,11H,2,5,7,10,12H2,1H3 |
InChI Key |
PGNSXJVWGSSETL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
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